(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Overview
Description
Synthesis Analysis
The synthesis of related gold(I) complexes involves the use of bis(diphenylphosphino)acetonitrile (dppmCN) as a ligand. For instance, the reaction between dppmCN and [Au(C6F5)(tht)] formed an open-ended dinuclear gold(I) complex with intramolecular Au···Au interactions, indicating the potential for complex formation with gold(I) when using acetonitrile-based ligands . Additionally, the synthesis of bis(diphenylphosphino)acetonitrile itself is achieved by treating acetonitrile with n-butyllithium followed by chlorodiphenylphosphine, yielding a bidentate ligand that can chelate metal centers .
Molecular Structure Analysis
The molecular structure of gold(I) complexes with bis(diphenylphosphino)acetonitrile ligands can vary significantly. For example, the dinuclear gold(I) complex mentioned earlier shows a linear disposition of dimers with distinct distances between the gold centers, suggesting a degree of flexibility in the ligand-metal interactions . This flexibility could be relevant to the structure of "(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate," potentially allowing for various geometries and coordination modes.
Chemical Reactions Analysis
The reactivity of gold(I) complexes with acetonitrile-based ligands can lead to diverse products. For instance, the reaction of deprotonated acetonitrile with chlorophosphines resulted in a range of unexpected products, demonstrating the high reactivity and potential for product diversity when acetonitrile is involved in reactions with phosphines . This suggests that the compound may also exhibit a range of reactivities, possibly leading to novel chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of gold(I) complexes can be influenced by the ligands attached to the gold center. The bis(diphenylphosphino)acetonitrile ligand, for example, has been shown to form highly active catalysts for carbon-carbon coupling reactions, such as the Suzuki-Miyaura coupling, indicating that the ligand imparts significant catalytic activity to the gold(I) center . Additionally, the geminal tetraauration of acetonitrile by Au(I)-Ag(I) clusters under mild conditions resulted in a novel cluster with bright green light emission upon UV irradiation, highlighting the potential for unique optical properties in gold(I) acetonitrile complexes .
Scientific Research Applications
Catalysis in Organic Synthesis
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate has been studied for its application in catalysis, particularly in the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers. This compound enables the rapid completion of cyclization reactions, transforming substrates into tetrahydropyrans, a class of organic compounds with potential applications in pharmaceuticals and agrochemicals. This process is notable for its efficiency and can be monitored using gas chromatography (Biannic, Ghebreghiorgis, & Aponick, 2011).
Ligand Synthesis
The compound is also relevant in the synthesis of ligands for metal complexes. It has been used in the preparation of gold and silver complexes with varying ligands. These complexes exhibit distinct properties based on their ligand structures, which are useful in exploring the reactivity and applications of gold and silver compounds in different contexts (Heuer & Schomburg, 1995).
Structural Analysis
Structural studies of gold complexes involving (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate provide insights into the coordination and bonding of gold compounds. These studies contribute to a deeper understanding of gold chemistry, which is vital for the development of new gold-based catalysts and materials (Jones et al., 1982).
Anticancer Research
There is ongoing research exploring the potential use of gold complexes, including those containing (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, in anticancer therapy. These complexes have been studied for their selective toxicity against cancer cells, opening avenues for new treatments (Luengo et al., 2020).
Organometallic Chemistry
Research in organometallic chemistry has focused on the synthesis and reactivity of complexes containing (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate. This includes studies on the synthesis of various gold(I) complexes and exploring their properties as catalysts in organic reactions (Carreras et al., 2018).
Safety And Hazards
properties
IUPAC Name |
acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P.C2H3N.Au.6FH.Sb/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2-3;;;;;;;;/h7-15H,1-6H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOZROJMVWPRI-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F.[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30AuF6NPSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586948 | |
Record name | acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate | |
CAS RN |
866641-66-9 | |
Record name | acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 866641-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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